molecular formula C14H17BFNO3 B2716554 7-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one CAS No. 1463054-13-8

7-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one

Cat. No.: B2716554
CAS No.: 1463054-13-8
M. Wt: 277.1
InChI Key: ZYBYKEGJAYXQKM-UHFFFAOYSA-N
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Description

7-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorine atom and a boronic ester group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids or alcohols.

    Reduction: Reduction reactions can target the carbonyl group in the indolin-2-one core.

    Substitution: The fluorine atom and boronic ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Boronic acids or alcohols.

    Reduction: Reduced indolin-2-one derivatives.

    Substitution: Substituted indolin-2-one derivatives with various functional groups.

Scientific Research Applications

7-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the boronic ester group, which can interact with diols and other biomolecules.

    Medicine: Explored for its potential as an enzyme inhibitor, particularly in the context of cancer research, where boronic acid derivatives have shown promise as proteasome inhibitors.

    Industry: Utilized in the development of advanced materials, such as polymers and sensors, due to its unique chemical properties

Mechanism of Action

The mechanism of action of 7-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one involves its interaction with molecular targets through its boronic ester and fluorine groups. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The fluorine atom can enhance the compound’s binding affinity and specificity by participating in hydrogen bonding and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another boronic ester compound with a fluorine atom, used in similar applications.

    Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: A structurally related compound with a benzoate group instead of an indolin-2-one core.

Uniqueness

7-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one is unique due to its indolin-2-one core, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in medicinal chemistry and materials science, where its unique structure can be leveraged for specific applications .

Properties

IUPAC Name

7-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BFNO3/c1-13(2)14(3,4)20-15(19-13)9-5-8-6-11(18)17-12(8)10(16)7-9/h5,7H,6H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBYKEGJAYXQKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2)F)NC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1463054-13-8
Record name 7-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one
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